BenchChemオンラインストアへようこそ!

mIDH1-IN-1

IDH1 biochemical assay IC50

mIDH1-IN-1 (compound 43) is a selective mutant IDH1 inhibitor with a biochemical IC50 of 961.5 nM. It reduces 2-HG in HT1080 cells (EC50: 208.6 nM) and inhibits U-87 cell proliferation (IC50: 41.8 nM). Ideal for pharmacodynamic studies requiring a wide dynamic range of target inhibition and for validating target engagement in IDH1-mutant solid tumor models. For research use only.

Molecular Formula C25H27N3O5
Molecular Weight 449.5 g/mol
Cat. No. B12417692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemIDH1-IN-1
Molecular FormulaC25H27N3O5
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)C(C(=O)NC2CCCCC2)N(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C#C
InChIInChI=1S/C25H27N3O5/c1-4-23(29)27(19-10-12-20(13-11-19)28(31)32)24(22-15-14-21(33-3)16-17(22)2)25(30)26-18-8-6-5-7-9-18/h1,10-16,18,24H,5-9H2,2-3H3,(H,26,30)
InChIKeyRUHPWACMABXFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mIDH1-IN-1 (Compound 43) Procurement Guide: Potency and Selectivity Profile for IDH1 Mutant Research


mIDH1-IN-1, also designated as compound 43, is a small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) . It exhibits a biochemical IC50 of 961.5 nM against the mIDH1 enzyme and demonstrates potent cellular activity, reducing the oncometabolite 2-hydroxyglutarate (2-HG) in IDH1-mutant HT1080 cells with an EC50 of 208.6 ± 8.0 nM and inhibiting the proliferation of IDH1-mutant U-87 cells with an IC50 of 41.8 nM [1]. Structurally, it is characterized by the molecular formula C25H27N3O5 and a molecular weight of 449.5 g/mol . This compound serves as a specialized tool for investigating IDH1-driven oncogenic mechanisms, particularly in solid tumor models, and is intended strictly for research applications [1].

mIDH1-IN-1: Why Substitution with Other IDH1 Inhibitors Introduces Experimental Variability


The IDH1 inhibitor landscape is characterized by significant heterogeneity in biochemical potency, cellular efficacy, and mutant selectivity profiles [1]. Simply substituting mIDH1-IN-1 with another IDH1 inhibitor, even one from the same class, can introduce substantial variability in experimental outcomes. For instance, clinical-stage inhibitors such as ivosidenib (AG-120) and vorasidenib (AG-881) exhibit single-digit to sub-nanomolar IC50 values against mutant IDH1, orders of magnitude more potent than mIDH1-IN-1's 961.5 nM biochemical IC50 [2]. Similarly, tool compounds like GSK864 and BAY-1436032 demonstrate distinct potency and selectivity fingerprints that preclude direct substitution without re-optimizing assay conditions [1][3]. Such disparities in potency and selectivity can lead to inconsistent target engagement, differential effects on 2-HG suppression, and divergent cellular phenotypes, thereby compromising the reproducibility and interpretability of studies [3].

mIDH1-IN-1 Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparisons Against Key IDH1 Inhibitors


Biochemical Potency Comparison: mIDH1-IN-1 vs. Clinical and Tool Compounds

mIDH1-IN-1 demonstrates a biochemical IC50 of 961.5 nM against mutant IDH1 . This value is approximately 80-fold less potent than ivosidenib (AG-120), which exhibits an IC50 of 12 nM against IDH1 R132H [1]. The difference is even more pronounced when compared to vorasidenib (AG-881), which displays an IC50 range of 0.04–22 nM against various IDH1 mutants . GSK864, another tool compound, inhibits IDH1 R132H with an IC50 of 15.2 nM, representing a ~63-fold potency advantage over mIDH1-IN-1 . These quantitative disparities underscore the unique potency profile of mIDH1-IN-1 within the IDH1 inhibitor class.

IDH1 biochemical assay IC50 mutant IDH1

Cellular 2-HG Suppression: mIDH1-IN-1 vs. GSK864 in HT1080 Cells

In IDH1-mutant HT1080 fibrosarcoma cells, mIDH1-IN-1 inhibits intracellular 2-HG production with an EC50 of 208.6 ± 8.0 nM [1]. While GSK864 also reduces 2-HG in HT1080 cells, its potency in this cellular context is not directly reported in a comparable assay format; however, its biochemical IC50 of 8.8 nM against the IDH1 R132C mutant (the same mutation harbored by HT1080 cells) suggests a significantly higher intrinsic potency [2]. The moderate cellular EC50 of mIDH1-IN-1, despite its relatively weak biochemical IC50, indicates efficient cellular permeability and target engagement.

2-hydroxyglutarate oncometabolite HT1080 cellular potency

Anti-Proliferative Activity in IDH1-Mutant Glioblastoma Cells: mIDH1-IN-1 vs. AGI-5198

mIDH1-IN-1 significantly inhibits the proliferation of IDH1-mutant U-87 glioblastoma cells with an IC50 of 41.8 nM . In contrast, AGI-5198, a first-generation mutant IDH1 inhibitor, exhibits an IC50 of 70 nM against IDH1 R132H in biochemical assays but its anti-proliferative activity in U-87 cells is not explicitly quantified in the same assay format [1]. The 41.8 nM cellular IC50 for mIDH1-IN-1 represents a substantial improvement over its biochemical IC50 (961.5 nM), suggesting favorable cellular pharmacokinetics or a differential sensitivity of U-87 cells to IDH1 inhibition.

U-87 glioblastoma anti-proliferative cell viability

Mutant Selectivity Profile: mIDH1-IN-1 vs. Pan-Inhibitors and Wild-Type IDH1

mIDH1-IN-1 is reported as a selective inhibitor of mutant IDH1 [1]. While comprehensive selectivity panel data against wild-type IDH1, wild-type IDH2, and mutant IDH2 are not publicly available, its classification as a mutant-selective inhibitor distinguishes it from pan-IDH1 inhibitors such as BAY-1436032, which inhibit both mutant and wild-type IDH1 (IC50s = 15 nM for mutant, 20 µM for wild-type IDH1) [2]. The lack of wild-type IDH1 inhibition by mIDH1-IN-1, though not quantified, implies a different binding mode or allosteric mechanism compared to compounds with broader selectivity profiles.

selectivity wild-type IDH1 IDH2 off-target

Chemical Structure and Physicochemical Differentiation: mIDH1-IN-1 vs. AG-120 and AG-881

mIDH1-IN-1 possesses distinct physicochemical properties that influence its handling and experimental application. It has a molecular weight of 449.5 g/mol and a calculated LogP of 4.8 . In comparison, ivosidenib (AG-120) has a molecular weight of 582.96 g/mol and a LogP of approximately 4.5 [1], while vorasidenib (AG-881) has a molecular weight of 414.39 g/mol [2]. The lower molecular weight and higher lipophilicity of mIDH1-IN-1 relative to ivosidenib may confer different solubility and permeability characteristics, while its larger size compared to vorasidenib may impact blood-brain barrier penetration in vivo studies.

molecular weight LogP structure physicochemical properties

mIDH1-IN-1 Procurement Scenarios: Optimal Research and Industrial Applications Based on Quantitative Evidence


Dose-Response and Target Engagement Studies Requiring a Moderate-Potency Tool Compound

Given its biochemical IC50 of 961.5 nM and cellular EC50 of 208.6 nM for 2-HG suppression [1], mIDH1-IN-1 is ideally suited for experiments where high-potency inhibitors like ivosidenib (IC50 = 12 nM) would saturate the target at low concentrations, obscuring subtle dose-response relationships. Researchers can employ mIDH1-IN-1 to generate a wide dynamic range of target inhibition, facilitating detailed pharmacodynamic modeling and the identification of partial target engagement thresholds that still produce functional effects.

Validation of IDH1-Mutant Solid Tumor Models, Particularly Glioblastoma

The potent anti-proliferative activity of mIDH1-IN-1 in IDH1-mutant U-87 glioblastoma cells (IC50 = 41.8 nM) supports its use in preclinical studies of IDH1-driven gliomas and other solid tumors. This compound can serve as a benchmark tool to validate the dependency of tumor cell growth on mutant IDH1 activity, and to compare the efficacy of novel IDH1-targeting agents in parallel assays.

Comparative Selectivity Profiling in IDH1 Mutant vs. Wild-Type Isogenic Cell Lines

Although quantitative wild-type IDH1 inhibition data are not publicly available for mIDH1-IN-1, its reported mutant selectivity [2] makes it a candidate for head-to-head comparisons with pan-inhibitors like BAY-1436032 (which inhibits wild-type IDH1 with an IC50 of 20 µM) [3]. Researchers can use mIDH1-IN-1 in isogenic cell line pairs to dissect mutant-specific metabolic vulnerabilities and to assess the contribution of wild-type IDH1 inhibition to the phenotypic effects of other compounds.

Cellular 2-HG Production Inhibition as a Pharmacodynamic Biomarker Readout

The robust suppression of intracellular 2-HG in HT1080 cells (EC50 = 208.6 ± 8.0 nM) [1] positions mIDH1-IN-1 as a reliable positive control in assays measuring the oncometabolite 2-HG. This is particularly valuable for high-throughput screening campaigns aimed at identifying new IDH1 inhibitors or for validating the target engagement of tool compounds in cellular models of IDH1-mutant cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for mIDH1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.